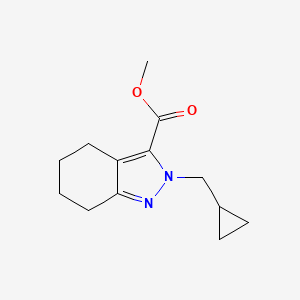![molecular formula C11H17N5O B1479758 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-33-2](/img/structure/B1479758.png)
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds like “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has been a subject of considerable research . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used . Recent advances in synthetic techniques have also included the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .Molecular Structure Analysis
Pyrazole is a five-membered aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms . The structure of the compound “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” would be a derivative of this basic pyrazole structure .Chemical Reactions Analysis
Pyrazole derivatives, including “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, can participate in a variety of chemical reactions . These reactions can include condensation reactions, cycloaddition reactions, and others .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives have been identified as potent antituberculosis agents. The azidoethyl and isopropyl groups in the compound may enhance its interaction with mycobacterial enzymes, potentially leading to the development of new antituberculosis drugs .
Antimicrobial Applications
The structural complexity of pyrazole derivatives contributes to their antimicrobial properties. This compound, with its unique substituents, could be synthesized and tested against a range of microbial strains to discover new antimicrobial agents .
Antifungal Uses
In the search for novel antifungal compounds, the pyrazole core of this compound offers a promising scaffold. Its application in synthesizing new antifungal agents could lead to treatments for fungal infections resistant to current medications .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory activities. This compound could be utilized in the synthesis of anti-inflammatory drugs, potentially offering a new avenue for treating chronic inflammatory diseases .
Anticancer Research
The pyrazole ring is a common feature in many anticancer agents. Research into the applications of this compound could focus on its potential use in developing novel anticancer therapies, targeting specific cancer cell lines .
Antidiabetic Drug Development
Given the role of pyrazole derivatives in antidiabetic drug design, this compound could be explored for its utility in creating new antidiabetic medications, possibly improving treatment options for diabetes mellitus .
Agrochemical Applications
The pyrazole structure is also significant in agrochemistry. This compound could be investigated for its use in developing new pesticides or herbicides, enhancing agricultural productivity and pest management .
Material Science: Photophysical Properties
Pyrazole derivatives exhibit exceptional photophysical properties. This compound could be studied for its potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) or photovoltaic cells .
Direcciones Futuras
Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which could include “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, highlight the potential for future research in this area . These advances include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Propiedades
IUPAC Name |
3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHPQXJYWFUDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479676.png)
![1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479678.png)
![3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479679.png)
![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479682.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479684.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479688.png)

![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)
![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479692.png)
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479693.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479695.png)
![1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479696.png)